molecular formula C18H13F3N4O3 B2956733 (3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1251629-68-1

(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No. B2956733
M. Wt: 390.322
InChI Key: GPTIDBKAYNMJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a pyridinyl group, an oxadiazolyl group, an azetidinyl group, and a phenyl group with a trifluoromethoxy substituent. These groups are known to exhibit a wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For example, azetidinones are known to exhibit a wide range of biological activities and are synthesized through various methods .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For instance, the pyridinyl group might undergo electrophilic substitution reactions, while the azetidinyl group might participate in ring-opening reactions .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Antimicrobial Activity : Certain compounds structurally related to (3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone have demonstrated notable antimicrobial properties. For instance, derivatives containing methoxy groups have shown high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
  • Antimycobacterial Effects : Some derivatives of this compound class, particularly those modified with nicotinic acid hydrazide, exhibit significant antimycobacterial activity (R.V.Sidhaye et al., 2011).

Optical and Electronic Applications

  • Electron-Transporting Material : Derivatives of the compound, such as m-terphenyl oxadiazole derivatives, have been employed as electron transporters and exciton blockers in organic light-emitting diodes (OLEDs), demonstrating improved efficiency and reduced driving voltages (Shih et al., 2015).

Pharmacological Studies

  • Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, related to the structure of the compound , have been explored for potential antidepressant and nootropic effects (Thomas et al., 2016).

Chemical Synthesis and Material Science

  • Synthesis of Organotin(IV) Complexes : The compound's derivatives have been used in the synthesis of new organotin(IV) complexes with potential applications in material science, exhibiting promising antibacterial activities (Singh et al., 2016).

Miscellaneous Applications

  • Chemical Sensors : Some derivatives have been developed as chemical sensors, for instance, for detecting Al3+ ions in semi-aqueous medium, demonstrating high selectivity and sensitivity (Bartwal et al., 2017).

properties

IUPAC Name

[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4O3/c19-18(20,21)27-14-3-1-12(2-4-14)17(26)25-9-13(10-25)16-23-15(24-28-16)11-5-7-22-8-6-11/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTIDBKAYNMJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

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